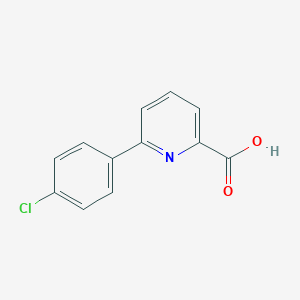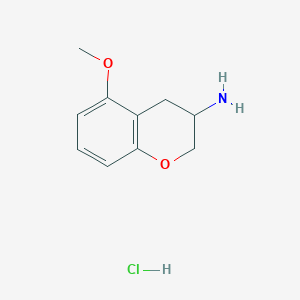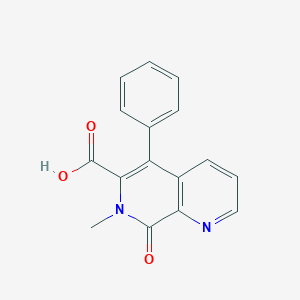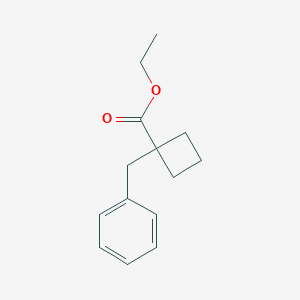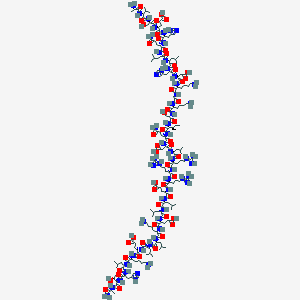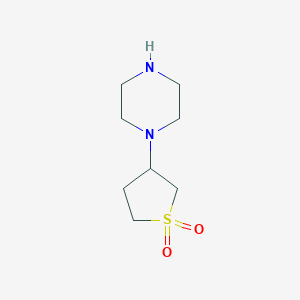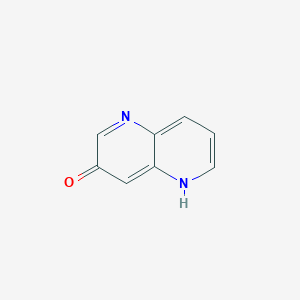![molecular formula C6H2Cl2N2O2 B169202 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one CAS No. 15783-48-9](/img/structure/B169202.png)
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one (DCFP) is a heterocyclic compound that has a variety of applications in the scientific and medical fields due to its unique properties. It is a colorless crystalline solid that is insoluble in water but soluble in some organic solvents. It is an important intermediate in the synthesis of other compounds and can be used as a catalyst in organic synthesis. In addition, DCFP has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1. Application in Organic Light-Emitting Diodes
- Summary of Application: A novel benzo[4,5]furo[3,2-d]pyrimidine-based host was synthesized for use in blue phosphorescent organic light-emitting diodes (PhOLEDs). The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
- Methods of Application: In the device application, the host was used as an electron-transport-type host mixed with a hole-transport-type 3,3†-di (9H-carbazol-9-yl)-1,1†-biphenyl (mCBP) host in the blue PhOLEDs .
- Results or Outcomes: The mCBP:CzBFPmSi mixed host showed high external quantum efficiency over 20% at 1000 cd m −2 and low efficiency roll-off in the blue PhOLEDs .
2. Application in BTK Inhibitors
- Summary of Application: A novel class of pyrazolopyrimidine-based BTK inhibitors were designed and evaluated in mantle cell lymphoma (MCL) cell lines .
- Methods of Application: The target compounds were synthesized and their antiproliferative activity was evaluated in MCL cell lines .
- Results or Outcomes: Compounds 13c, 13g, 13h, 13l, 13n and 13o demonstrated effectively antiproliferative activity in MCL cells lines with single-digit micromolar potency .
3. Application in Fungicides
- Summary of Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
- Methods of Application: The new compounds were synthesized and their fungicidal activity was evaluated .
- Results or Outcomes: The new compounds showed excellent fungicidal activity .
4. Application in B-cell Malignancies and Autoimmune Diseases
- Summary of Application: A novel class of pyrazolopyrimidine-based BTK inhibitors were designed and evaluated in mantle cell lymphoma (MCL) cell lines . The development of Bruton’s tyrosine kinase (BTK) inhibitors is of great value and significance in the treatment of B-cell malignancies and autoimmune diseases .
- Methods of Application: The target compounds were synthesized and their antiproliferative activity was evaluated in MCL cell lines . Furthermore, compound 13l specifically disturbed mitochondrial membrane potential and increased reactive oxygen species level in Z138 cells in a dose-dependent manner .
- Results or Outcomes: Compounds 13c, 13g, 13h, 13l, 13n and 13o demonstrated effectively antiproliferative activity in MCL cells lines with single-digit micromolar potency . Compound 13l induced cell apoptosis through the caspase 3-mediated apoptotic pathway in Z138 cells .
5. Application in Synthesis of New Pyrrolo [2,3-d]pyrimidin-4-amines
- Summary of Application: A facile synthesis of some new pyrrolo [2,3-d]pyrimidin-4-amines (7-deazaadenines) in good yields by cyclocondensation of 2-amino-1 H -pyrrole-3-carbonitriles with aryl nitriles .
- Methods of Application: The new compounds were synthesized in the presence of potassium t-butoxide in boiling t-butanol .
- Results or Outcomes: The new compounds were synthesized in good yields .
6. Application in Heterocyclic Building Blocks
- Summary of Application: “2,4-Dichlorofuro[3,2-d]pyrimidine” is used as a heterocyclic building block in organic chemistry .
- Methods of Application: This compound can be used in the synthesis of various organic compounds .
- Results or Outcomes: The use of this compound can lead to the creation of a wide range of organic compounds with various properties .
Propiedades
IUPAC Name |
2,4-dichloro-5H-furo[3,4-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2/c7-4-2-1-12-5(11)3(2)9-6(8)10-4/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKNUDUMXLPNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)N=C(N=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630832 |
Source


|
| Record name | 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
CAS RN |
15783-48-9 |
Source


|
| Record name | 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

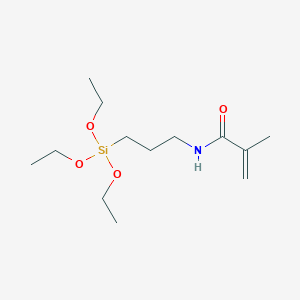
![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)
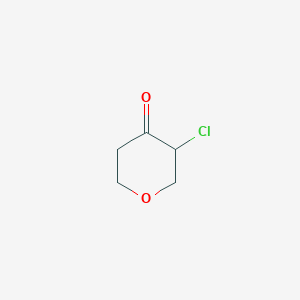
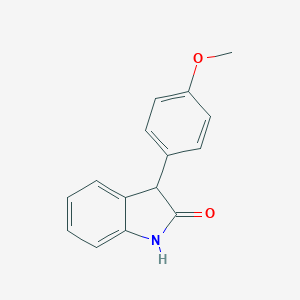
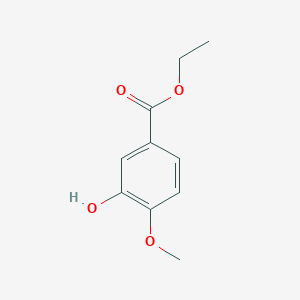
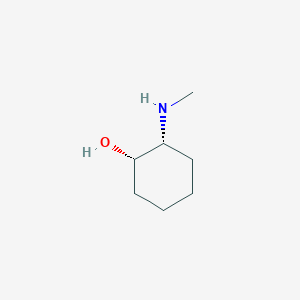
![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)
